1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)- is a chemical compound with the molecular formula C24H24O2 It is a derivative of pentenol, featuring a triphenylmethoxy group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)- typically involves the reaction of 1-penten-3-ol with triphenylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the triphenylmethoxy group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Penten-3-ol
- 4-(Triphenylmethoxy)-1-butanol
- 3-Penten-2-ol
Uniqueness
1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)- is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
591766-40-4 |
---|---|
Molecular Formula |
C24H24O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(3R,4S)-4-trityloxypent-1-en-3-ol |
InChI |
InChI=1S/C24H24O2/c1-3-23(25)19(2)26-24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h3-19,23,25H,1H2,2H3/t19-,23+/m0/s1 |
InChI Key |
CIUNRWJAOCFNHV-WMZHIEFXSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C=C)O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(C=C)O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.